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Compound of Interest

Compound Name:
3'-(Trifluoromethyl)biphenyl-3-

carboxylic acid

Cat. No.: B071586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid. The information

is intended for professionals in the fields of chemical research, drug discovery, and materials

science.

Core Chemical Properties
While specific experimental data for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid is not

widely available in public databases, its properties can be inferred from structurally related

compounds. The biphenyl core provides rigidity, while the carboxylic acid group offers a site for

derivatization and influences solubility. The trifluoromethyl group significantly impacts the

electronic properties and lipophilicity of the molecule.

Table 1: Calculated Physicochemical Properties of 3'-(Trifluoromethyl)biphenyl-3-carboxylic
acid
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Property Value Source

Molecular Formula C₁₄H₉F₃O₂ -

Molecular Weight 266.22 g/mol [1]

XLogP3 4.6 Calculated

Hydrogen Bond Donor Count 1 Calculated

Hydrogen Bond Acceptor

Count
2 Calculated

Rotatable Bond Count 2 Calculated

Note: The XLogP3 value is an estimation of the octanol-water partition coefficient and suggests

that the compound is relatively lipophilic.

Spectroscopic Data
Detailed experimental spectroscopic data for 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid
is not readily available in the searched literature. However, based on the analysis of its

constituent parts, the expected spectral characteristics are as follows:

¹H NMR: The spectrum would be complex due to the presence of two substituted benzene

rings. Signals would be expected in the aromatic region (approximately 7.0-8.5 ppm). The

protons on the carboxylic acid-bearing ring would likely show distinct splitting patterns

influenced by the carboxylic acid and the other phenyl ring. Similarly, the protons on the

trifluoromethyl-substituted ring would exhibit coupling patterns characteristic of a meta-

substituted benzene ring. The carboxylic acid proton would likely appear as a broad singlet

at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR: The spectrum would show 14 distinct carbon signals. The carbonyl carbon of the

carboxylic acid would be found in the range of 165-175 ppm. The carbon of the

trifluoromethyl group would appear as a quartet due to coupling with the three fluorine

atoms. The aromatic carbons would resonate in the typical range of 120-140 ppm.

¹⁹F NMR: A single resonance would be expected for the -CF₃ group.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 266.22.

Fragmentation patterns would likely involve the loss of the carboxylic acid group and

cleavage of the biphenyl bond.

Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H

stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around

1700 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).

Synthesis and Experimental Protocols
The most common and versatile method for the synthesis of unsymmetrical biphenyls, such as

3'-(Trifluoromethyl)biphenyl-3-carboxylic acid, is the Suzuki-Miyaura cross-coupling

reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an

aryl halide.

General Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis of 3'-(Trifluoromethyl)biphenyl-3-carboxylic acid can be envisioned through

two primary Suzuki-Miyaura coupling strategies:

Route A: Coupling of 3-carboxyphenylboronic acid with 3-bromobenzotrifluoride. Route B:

Coupling of 3-(trifluoromethyl)phenylboronic acid with 3-bromobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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